N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine
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Overview
Description
N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with a diethylamino-ethyl group and two amino groups at positions 2 and 5. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine derivatives with diethylamino-ethylamine under controlled conditions. One common method includes the use of a pyridine-2,5-diamine precursor, which is reacted with diethylamino-ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diethylamino-ethyl group can facilitate binding to specific sites, while the pyridine ring and amino groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine can be compared with other similar compounds, such as:
N-(2-Diethylamino-ethyl)-benzamide: Shares the diethylamino-ethyl group but has a benzamide core instead of a pyridine ring.
2-(Diethylamino)-ethyl methacrylate: Contains a similar diethylamino-ethyl group but is part of a methacrylate structure.
N-(2-Diethylamino-ethyl)-pyridine-3,5-diamine: Similar structure but with amino groups at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-N-[2-(diethylamino)ethyl]pyridine-2,5-diamine |
InChI |
InChI=1S/C11H20N4/c1-3-15(4-2)8-7-13-10-5-6-11(12)14-9-10/h5-6,9,13H,3-4,7-8H2,1-2H3,(H2,12,14) |
InChI Key |
WROAABSBNUIQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CN=C(C=C1)N |
Origin of Product |
United States |
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